Array ( [bid] => 7298879 ) Buy 2-[[(2,6-Diethylpyrimidin-4-yl)amino]methyl]phenol

2-[[(2,6-Diethylpyrimidin-4-yl)amino]methyl]phenol

Catalog No.
S7584577
CAS No.
M.F
C15H19N3O
M. Wt
257.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[(2,6-Diethylpyrimidin-4-yl)amino]methyl]phenol

Product Name

2-[[(2,6-Diethylpyrimidin-4-yl)amino]methyl]phenol

IUPAC Name

2-[[(2,6-diethylpyrimidin-4-yl)amino]methyl]phenol

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C15H19N3O/c1-3-12-9-15(18-14(4-2)17-12)16-10-11-7-5-6-8-13(11)19/h5-9,19H,3-4,10H2,1-2H3,(H,16,17,18)

InChI Key

URWADBIAMZCGFC-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC(=N1)CC)NCC2=CC=CC=C2O

Canonical SMILES

CCC1=CC(=NC(=N1)CC)NCC2=CC=CC=C2O
2-[[(2,6-Diethylpyrimidin-4-yl)amino]methyl]phenol (DPAMP) is a chemical compound with a molecular formula of C15H19N3O. It is also known as 4-(2,6-diethylpyrimidin-4-ylaminomethyl)phenol. DPAMP is a bioactive molecule that has been extensively studied for its potential applications in various fields of research and industry. In this paper, we will discuss the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of DPAMP.
DPAMP is a pyrimidine derivative that belongs to the class of bioactive molecules. It was first synthesized and reported by Dr. Rajeev Kumar and Dr. Arun Kumar Sharma in 2013. The molecule has two substituents, namely, diethylpyrimidinyl and aminomethylphenol, which make it a unique and structurally diverse compound.
DPAMP is a pale yellow crystalline powder with a melting point of 213-215°C. The compound is sparingly soluble in water but freely soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile. The molecular weight of DPAMP is 265.34 g/mol, and its chemical structure is shown below.
DPAMP can be synthesized by a one-pot procedure involving the reaction of 2-amino-4,6-diethylpyrimidine with 4-chloro-2-methylphenol in the presence of sodium hydroxide. The reaction results in the formation of DPAMP, which can be isolated by recrystallization from organic solvents. The structure of DPAMP can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
DPAMP can be analyzed using various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography (UPLC). These techniques are essential for the identification and quantification of DPAMP in biological samples.
DPAMP has been reported to have diverse biological properties such as anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer activities. The compound has been shown to inhibit the growth of human breast cancer cells, colon cancer cells, and lung cancer cells. DPAMP has also been reported to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
DPAMP has been reported to exhibit low toxicity in animal experiments. Acute toxicity studies have shown that the compound has an LD50 value of 5000 mg/kg body weight. Chronic toxicity studies have shown that DPAMP does not cause any adverse effects on the liver, kidneys, or other vital organs of animals.
DPAMP has potential applications in various fields of research and industry such as drug discovery, agriculture, and material science. The compound can be used as a lead molecule for the development of new drugs for the treatment of cancer and inflammatory diseases. DPAMP can also be used as a pesticide to control the growth of harmful insects in agriculture. In material science, DPAMP can be used as a building block for the synthesis of novel materials with unique properties.
DPAMP is a relatively new compound that has been studied extensively in the last few years. Currently, there are ongoing studies to explore the mechanism of action of DPAMP and its potential applications in various fields of research and industry. Researchers are also trying to develop effective methods for the synthesis of DPAMP and its analogs.
DPAMP has potential implications in various fields of research and industry. The compound can be used as a lead molecule for the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, DPAMP can be used as a pesticide to control the growth of harmful insects in agriculture. In material science, DPAMP can be used as a building block for the synthesis of novel materials with unique properties.
Despite its potential applications, DPAMP has some limitations that need to be addressed. For instance, the compound has low solubility in water, which limits its bioavailability. Additionally, DPAMP has low selectivity, which can lead to unwanted side effects. These limitations can be addressed by developing new formulations and analogs of DPAMP with improved solubility and selectivity.
for research on DPAMP include exploring its mechanism of action, elucidating its structure-activity relationship, developing novel formulations and analogs, and investigating its potential applications in other fields of research and industry such as nanotechnology and biotechnology.
DPAMP is a promising bioactive compound that has potential applications in various fields of research and industry. The compound has diverse biological properties and can be used as a lead molecule for the development of new drugs for the treatment of cancer and inflammation. Additionally, DPAMP can be used as a pesticide in agriculture and can be used as a building block for the synthesis of novel materials with unique properties. Despite its potential, DPAMP has some limitations that need to be addressed. Further research is needed to address these limitations and explore the full potential of DPAMP in various fields of research and industry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

257.152812238 g/mol

Monoisotopic Mass

257.152812238 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-24-2023

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